N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via condensation reactions or through the use of coupling reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an ethoxy group, and a phenylacetamide moiety .Scientific Research Applications
1. Enhancement of Physical Performance
Research has demonstrated that derivatives of 2-animo-6-ethoxybenzothiazole, closely related to N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide, enhance physical performance in animal models. These derivatives have been found more effective or comparable to known actoprotectors in improving physical work capacity, highlighting their potential in developing drugs for enhancing physical performance (Цублова et al., 2015).
2. Antitumor Activity
Several N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which include structures similar to the compound , have been synthesized and shown significant antitumor activity against various human tumor cell lines. These findings suggest the potential utility of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
3. Antioxidant and Anti-inflammatory Properties
Compounds structurally related to this compound have exhibited significant antioxidant and anti-inflammatory activities in scientific studies. These compounds have shown efficacy in various assays, indicating their therapeutic potential in managing oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
4. Antimicrobial Activity
Research has indicated that benzothiazole derivatives, including structures resembling this compound, possess antimicrobial properties. These properties are effective against a range of bacterial and fungal species, suggesting the potential of these compounds in antimicrobial therapies (Incerti et al., 2017).
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-21-13-9-6-10-14-16(13)19-17(22-14)18-15(20)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSWJRTKWXUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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